(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
4-Nitrophenyl compounds are aromatic organic compounds that contain a nitro functional group. They are often used in the synthesis of various pharmaceuticals and industrially relevant chemicals . Acetohydrazides are a class of organic compounds that contain a -CONHNH2 functional group. They are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate aromatic compound with a nitro group (such as 4-nitrophenol) with an acetohydrazide in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
4-Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions. For example, the catalytic reduction of 4-nitrophenol is a commonly studied reaction in the field of nanostructured materials .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, 4-nitrophenyl compounds are typically crystalline solids .Scientific Research Applications
Nonlinear Optical Properties
A study on hydrazones, including compounds similar to (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide, revealed their potential in nonlinear optical applications. These compounds exhibited significant third-order nonlinear optical properties, indicating their usefulness in optical device applications like optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Antifungal Activities
Research on novel piperazine containing hydrazone derivatives related to this compound has shown promising anticholinesterase activities, suggesting potential for development into therapeutic agents (Kaya et al., 2016). Additionally, metal complexes of azo-acetohydrazide derivatives exhibited microbicidal activities against bacteria and fungi, demonstrating the compound's potential in addressing antimicrobial resistance (Shakdofa et al., 2017).
Anti-Inflammatory and Anti-Cancer Activity
Compounds bearing the this compound moiety have shown significant anti-inflammatory activity, with specific derivatives displaying potent effects in models of inflammation (Reddy & Kathale, 2017). Moreover, certain derivatives have demonstrated anticancer potency, highlighting the potential for developing new therapeutic agents targeting cancer (Šermukšnytė et al., 2022).
Theoretical and Computational Studies
Density Functional Theory (DFT) analyses of similar compounds have provided insights into their electronic structures, molecular properties, and potential applications in materials science, further underscoring the versatility of this compound derivatives (Singh et al., 2019).
Mechanism of Action
Target of Action
It’s known that nitrophenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions, often catalyzed by nanostructured materials . This reduction process can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various reactions, such as the reduction of 4-nitrophenol to 4-aminophenol . This reaction is considered a potentially important step in industrial water treatment and an attractive synthetic pathway .
Pharmacokinetics
Studies on similar nitrophenyl compounds suggest that they may have good pharmacokinetic profiles, with potential for high bioavailability .
Result of Action
Nitrophenyl compounds are known to have diverse biological activities, which can include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction medium can significantly affect the reduction rate of nitrophenyl compounds . Additionally, the use of different solvents can also impact the reaction kinetics .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-hexylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZDXRLZLLZKOB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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